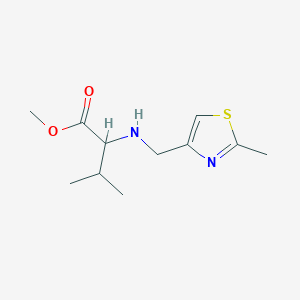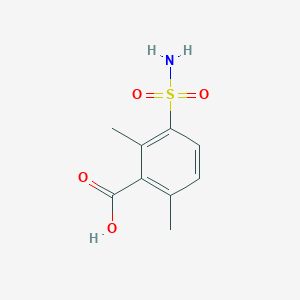
3-(Tert-pentyloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-pentyloxy)piperidine is a chemical compound belonging to the piperidine class, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their presence in various drug molecules . The compound this compound is characterized by the presence of a tert-pentyloxy group attached to the piperidine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-pentyloxy)piperidine typically involves the reaction of piperidine with tert-pentyl alcohol under acidic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Tert-pentyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative with different substituents.
Substitution: The tert-pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophilic reagents and may be carried out under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-(Tert-pentyloxy)piperidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Tert-pentyloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in pharmaceuticals.
Dihydropyridine: A derivative of pyridine with significant pharmacological activities.
Uniqueness: 3-(Tert-pentyloxy)piperidine is unique due to the presence of the tert-pentyloxy group, which imparts distinct chemical and biological properties to the molecule. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yloxy)piperidine |
InChI |
InChI=1S/C10H21NO/c1-4-10(2,3)12-9-6-5-7-11-8-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
PMKXRJLYWCHAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
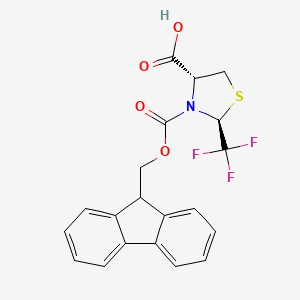
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
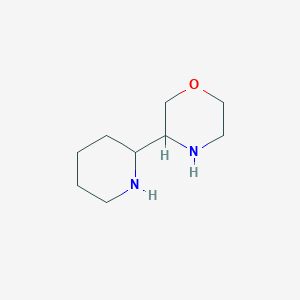
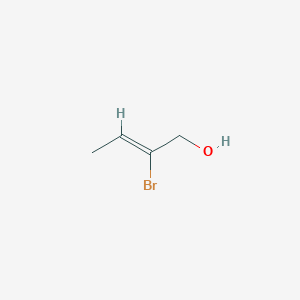
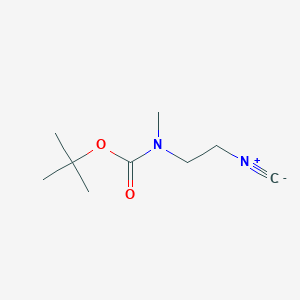
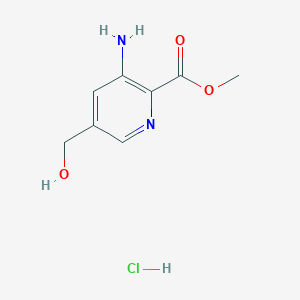
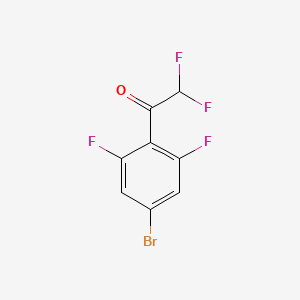
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)
